molecular formula C16H16N4O4S2 B2487147 N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1219912-99-8

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2487147
CAS No.: 1219912-99-8
M. Wt: 392.45
InChI Key: BPRASOFETAFDBS-UHFFFAOYSA-N
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Description

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C16H16N4O4S2 and its molecular weight is 392.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer. Dimerization stimulates the intrinsic intracellular protein-tyrosine kinase activity of EGFR.

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its activity This inhibition prevents the activation of the downstream signaling pathways that are involved in cell proliferation and survival

Biochemical Pathways

The inhibition of EGFR by the compound affects several biochemical pathways. EGFR is known to activate several signaling cascades, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound can potentially disrupt these pathways, leading to decreased cell proliferation and survival.

Result of Action

The result of the compound’s action is a decrease in cell proliferation and survival, due to the inhibition of EGFR and the disruption of its downstream signaling pathways . This can potentially lead to the death of cancer cells that overexpress EGFR.

Properties

IUPAC Name

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c1-9-6-12(10(2)24-9)14(22)18-15-19-20-16(26-15)25-8-13(21)17-7-11-4-3-5-23-11/h3-6H,7-8H2,1-2H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRASOFETAFDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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